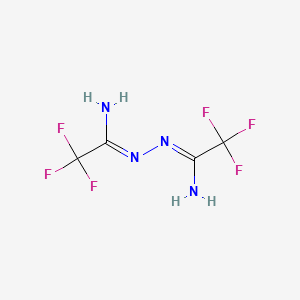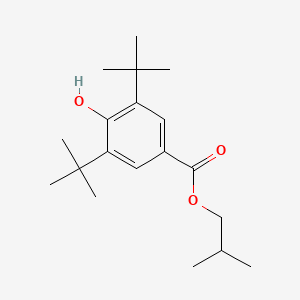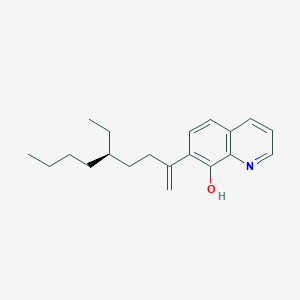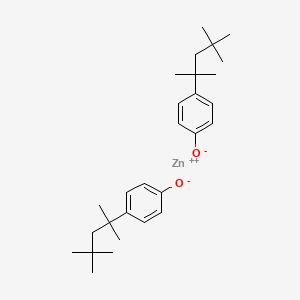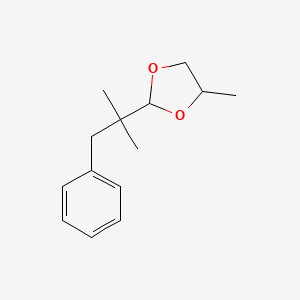
2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 1,1-dimethyl-2-phenyl group attached to the dioxolane ring makes this compound unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane typically involves the reaction of 1,1-dimethyl-2-phenylethanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The dioxolane ring can also undergo ring-opening reactions, which can further modify its chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-phenyl-2-propanol: Similar in structure but lacks the dioxolane ring.
2,2-Dimethyl-1-phenyl-1-propanol: Contains a similar phenyl group but differs in the overall structure.
Uniqueness
2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
93917-73-8 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-methyl-2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-11-10-15-13(16-11)14(2,3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
RZPMYMVALIRXDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)C(C)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




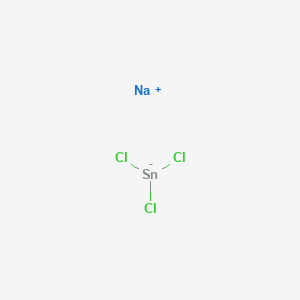
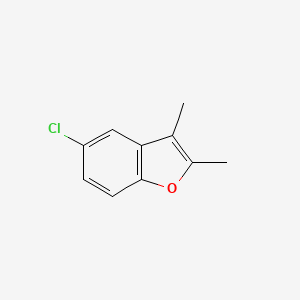
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
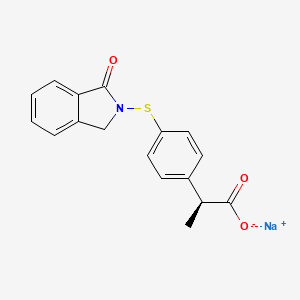
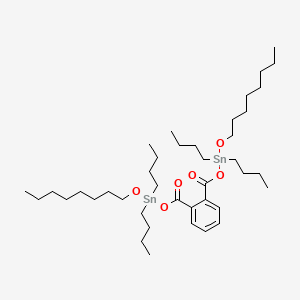
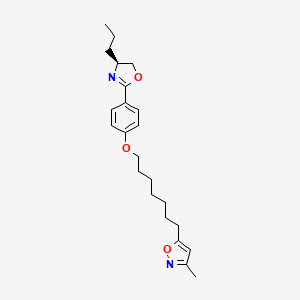
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
